molecular formula C15H16N2O4S B5500414 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide

2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide

Cat. No.: B5500414
M. Wt: 320.4 g/mol
InChI Key: YFVYOCXRLGNOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide is a useful research compound. Its molecular formula is C15H16N2O4S and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.08307817 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Metalloenzyme Carbonic Anhydrase

A study by Ulus et al. (2013) synthesized 4-amino-N-(4-sulfamoylphenyl)benzamide and investigated its role as an inhibitor of the metalloenzyme carbonic anhydrase. The compounds showed inhibition of human cytosolic carbonic anhydrase isoforms I, II, and VII, particularly demonstrating high affinity for isoforms II and VII. This highlights its potential use in medical applications targeting these enzymes (Ulus et al., 2013).

Use in Analytical Derivatization for Liquid Chromatography

Wu et al. (1997) discussed the synthesis of a sulfonate reagent, similar in structure to 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide, for analytical derivatization in liquid chromatography. This compound shows potential for sensitive detection and easy removal post-derivatization, indicating its utility in chromatographic analyses (Wu et al., 1997).

Role in Pharmacological Effects

A study by Ife et al. (1989) examined 2-[[(4-amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors, which are structurally related to this compound. The paper discussed the importance of controlling pyridine pKa in such compounds for achieving a balance between high potency and stability under physiological conditions. This research provides insight into the design of similar compounds for pharmacological applications (Ife et al., 1989).

Properties

IUPAC Name

2-[(4-ethoxyphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-2-21-11-7-9-12(10-8-11)22(19,20)17-14-6-4-3-5-13(14)15(16)18/h3-10,17H,2H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVYOCXRLGNOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.